2,4-Dichloroanisole
Overview
Description
2,4-Dichloroanisole: is an organic compound with the molecular formula C₇H₆Cl₂O . It is a derivative of anisole, where two hydrogen atoms on the benzene ring are replaced by chlorine atoms at the 2 and 4 positions. This compound is known for its role in the formation of musty odors in various products, including wine and water, due to its low odor threshold .
Scientific Research Applications
2,4-Dichloroanisole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a model compound for studying the environmental fate and transport of chlorinated anisoles.
Medicine: Research on its derivatives has led to the development of potential therapeutic agents.
Industry: It is used in the production of fragrances and flavoring agents due to its distinct odor
Mechanism of Action
Target of Action
2,4-Dichloroanisole is a chemical compound that is primarily known as a transformation product
Mode of Action
It is known to be a transformation product, which suggests it may be involved in various biochemical reactions .
Biochemical Pathways
It has been suggested that chloroanisoles, including this compound, could be formed in water treatment processes . This suggests that the compound may interact with biochemical pathways related to water treatment and purification.
Pharmacokinetics
It is known that the compound is slightly mobile and has a medium potential for particle-bound transport . This suggests that it may have the ability to distribute throughout an environment or organism, but more research is needed to confirm this.
Result of Action
It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . This suggests that the compound may have toxic effects at the cellular level, but more research is needed to confirm this.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its formation has been observed to be more active at pH 5.5 due to acid-catalyzed effects . This suggests that the compound’s action, efficacy, and stability may vary depending on the pH of the environment.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2,4-Dichloroanisole are not fully understood. It is known that it can interact with various enzymes, proteins, and other biomolecules. For instance, it has been suggested that this compound could be involved in the detoxification of 2,4-dichlorophenol by marine-derived mesophotic symbiotic fungi .
Cellular Effects
The cellular effects of this compound are not well-studied. It is known that chlorophenols, a group of compounds to which this compound belongs, can have significant effects on cells. They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that it can interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
It is known that the compound can undergo various transformations over time, potentially leading to changes in its effects on cellular function .
Dosage Effects in Animal Models
There is currently limited information available on the dosage effects of this compound in animal models .
Metabolic Pathways
It has been suggested that the compound could be involved in the transformation of pollutants by fungi .
Transport and Distribution
It is known that the compound is slightly mobile and has a medium potential for particle-bound transport .
Subcellular Localization
It is known that the compound can interact with various cellular components, potentially influencing its activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dichloroanisole can be synthesized through the methylation of 2,4-dichlorophenol. The reaction typically involves the use of a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of 2,4-dichlorophenol and the methylating agent into a reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloroanisole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 2,4-dihydroxyanisole.
Oxidation Reactions: The methoxy group can be oxidized to form 2,4-dichlorophenol.
Reduction Reactions: The compound can be reduced to form 2,4-dichlorotoluene.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
2,4-Dihydroxyanisole: from substitution.
2,4-Dichlorophenol: from oxidation.
2,4-Dichlorotoluene: from reduction.
Comparison with Similar Compounds
- 2,4,6-Trichloroanisole
- 2,6-Dichloroanisole
- 2,3,4,6-Tetrachloroanisole
- Pentachloroanisole
Comparison: 2,4-Dichloroanisole is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and odor profile. Compared to 2,4,6-trichloroanisole, which is known for causing cork taint in wine, this compound has a less intense odor but still contributes to musty smells. The presence of two chlorine atoms makes it less reactive than its higher chlorinated counterparts, such as pentachloroanisole .
Properties
IUPAC Name |
2,4-dichloro-1-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CICQUFBZCADHHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060286 | |
Record name | 2,4-Dichloroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
553-82-2, 54518-15-9 | |
Record name | 2,4-Dichloroanisole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=553-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloroanisole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553822 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, dichloromethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054518159 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dichloroanisole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6077 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 2,4-dichloro-1-methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4-Dichloroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dichloroanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.229 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-DICHLOROANISOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8T0V1CKB37 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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